methyl 5-methyl-1-(pyrimidin-2-yl)-1H-pyrazole-4-carboxylate
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Overview
Description
Methyl 5-methyl-1-(pyrimidin-2-yl)-1H-pyrazole-4-carboxylate is a heterocyclic compound that features both pyrazole and pyrimidine rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 5-methyl-1-(pyrimidin-2-yl)-1H-pyrazole-4-carboxylate typically involves the condensation of appropriate pyrazole and pyrimidine precursors. One common method involves the reaction of 5-methyl-1H-pyrazole-4-carboxylic acid with pyrimidine-2-amine in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine. The reaction is usually carried out in an organic solvent such as dichloromethane at room temperature.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
Methyl 5-methyl-1-(pyrimidin-2-yl)-1H-pyrazole-4-carboxylate can undergo various chemical reactions, including:
Oxidation: The methyl group can be oxidized to a carboxylic acid.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The hydrogen atoms on the pyrazole ring can be substituted with various functional groups.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4).
Substitution: Reagents like halogens (Cl2, Br2) or alkylating agents (R-X) in the presence of a base.
Major Products
Oxidation: Formation of 5-methyl-1-(pyrimidin-2-yl)-1H-pyrazole-4-carboxylic acid.
Reduction: Formation of 5-methyl-1-(pyrimidin-2-yl)-1H-pyrazole-4-amine.
Substitution: Formation of various substituted pyrazole derivatives.
Scientific Research Applications
Methyl 5-methyl-1-(pyrimidin-2-yl)-1H-pyrazole-4-carboxylate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its anticancer, antiviral, and anti-inflammatory properties.
Industry: Utilized in the development of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of methyl 5-methyl-1-(pyrimidin-2-yl)-1H-pyrazole-4-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. For example, it may inhibit the activity of cyclin-dependent kinases (CDKs) by binding to their active sites, thereby blocking cell cycle progression and inducing apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-d]pyrimidine: Another heterocyclic compound with similar structural features and biological activities.
Triazolo[1,5-a]pyrimidine: Known for its antiviral and anticancer properties.
Pyrido[2,3-d]pyrimidine: Exhibits antiproliferative and antimicrobial activities.
Uniqueness
Methyl 5-methyl-1-(pyrimidin-2-yl)-1H-pyrazole-4-carboxylate is unique due to its specific substitution pattern, which can confer distinct biological activities and selectivity towards certain molecular targets compared to other similar compounds .
Properties
IUPAC Name |
methyl 5-methyl-1-pyrimidin-2-ylpyrazole-4-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N4O2/c1-7-8(9(15)16-2)6-13-14(7)10-11-4-3-5-12-10/h3-6H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QDBILUUWRAEARS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=NN1C2=NC=CC=N2)C(=O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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